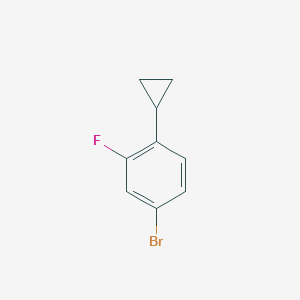

4-Bromo-1-cyclopropyl-2-fluorobenzene

描述

4-Bromo-1-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, cyclopropyl, and fluorine groups.

属性

IUPAC Name |

4-bromo-1-cyclopropyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTQKNPPVYOBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to produce high-quality 4-Bromo-1-cyclopropyl-2-fluorobenzene .

化学反应分析

Types of Reactions: 4-Bromo-1-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.

科学研究应用

Medicinal Chemistry Applications

4-Bromo-1-cyclopropyl-2-fluorobenzene is primarily utilized as a building block in the synthesis of biologically active compounds. The presence of both bromine and fluorine atoms contributes to the compound's lipophilicity and biological activity.

Synthesis of Antidiabetic Agents

One significant application is its role as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes mellitus. Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor, and 4-bromo-1-cyclopropyl-2-fluorobenzene serves as a precursor in its synthesis pathway. The reaction involves several steps, including bromination and substitution reactions that yield the desired pharmacophore .

Anticancer Compounds

Research has indicated that derivatives of 4-bromo-1-cyclopropyl-2-fluorobenzene exhibit anticancer properties. The compound can be modified to enhance its interaction with specific biological targets, leading to the development of novel anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth in vitro, making them candidates for further development .

Material Science Applications

In material science, 4-bromo-1-cyclopropyl-2-fluorobenzene is explored for its potential use in polymer chemistry and as a precursor for advanced materials.

Polymer Synthesis

The compound can be employed in the synthesis of specialty polymers through reactions such as polymerization or cross-linking. Its unique structure allows for the introduction of functional groups that can enhance the properties of polymers, such as thermal stability and chemical resistance .

Organic Electronics

Research into organic electronics has identified 4-bromo-1-cyclopropyl-2-fluorobenzene as a potential component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned through substitution reactions, enabling the design of materials with optimal charge transport characteristics .

Synthesis Pathways

A detailed examination of synthetic pathways reveals multiple methods for producing 4-bromo-1-cyclopropyl-2-fluorobenzene. One notable method involves the reaction of cyclopropyl bromide with fluorobenzene under specific catalytic conditions, yielding high purity products suitable for further applications .

In vitro studies conducted on various derivatives have demonstrated significant biological activity against cancer cell lines. For instance, modifications to the cyclopropyl group have led to enhanced potency and selectivity against specific cancer types, suggesting a promising avenue for drug development .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Bromo-1-cyclopropyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine and fluorine influences the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

生物活性

4-Bromo-1-cyclopropyl-2-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the para position, a fluorine atom at the meta position, and a cyclopropyl group at the ortho position of a benzene ring. This structural arrangement contributes to its distinctive chemical properties and potential biological activities.

The compound has the molecular formula C₉H₈BrF. The presence of both bromine and fluorine enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and materials science. Various synthetic methods can produce 4-Bromo-1-cyclopropyl-2-fluorobenzene, often involving halogenation reactions or cyclopropyl group incorporation into aromatic systems .

Antimicrobial Properties

Research on brominated compounds indicates that halogenated benzene derivatives often exhibit antimicrobial activities. For instance, studies on similar compounds have shown that electron-withdrawing groups like bromine can enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria . The incorporation of a cyclopropyl group may also influence these properties, as seen in other studies where structural modifications led to increased biological activity .

Anticancer Potential

While direct studies on 4-Bromo-1-cyclopropyl-2-fluorobenzene are scarce, related compounds with similar structures have demonstrated anticancer properties. For example, derivatives containing halogens have been evaluated for their cytotoxic effects against human cancer cell lines, showing varying degrees of inhibition depending on their structural features . This suggests that 4-Bromo-1-cyclopropyl-2-fluorobenzene could potentially exhibit similar activities worth exploring.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 4-Bromo-1-cyclopropyl-2-fluorobenzene, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features | Biological Activity Potential |

|---|---|---|---|

| 4-Bromofluorobenzene | C₆H₄BrF | Contains bromine and fluorine; no cyclopropyl | Moderate antibacterial activity reported |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | Similar halogenation pattern; lacks cyclopropyl group | Anticancer activity in some derivatives |

| 4-Bromo-N-cyclopropyl-2-fluorobenzamide | C₁₀H₉BrFNO | Contains amide group; different functional properties | Exhibited significant SGLT2 inhibition |

| 4-Bromo-2-fluoro-N-isopropylbenzamide | C₁₀H₉BrFNO | Similar structure but with isopropyl instead of cyclopropyl | Potential for varied biological effects |

Case Studies and Research Findings

While specific case studies on 4-Bromo-1-cyclopropyl-2-fluorobenzene are lacking, several related studies provide insights into its potential applications:

- Antibacterial Activity : A study evaluating various alkaloids found that modifications with bromine enhanced antibacterial activity against specific pathogens . This suggests that similar modifications in 4-Bromo-1-cyclopropyl-2-fluorobenzene could yield beneficial antimicrobial properties.

- Anticancer Activity : Research on halogenated compounds has shown promising results in inhibiting cancer cell growth. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines . This raises the possibility that 4-Bromo-1-cyclopropyl-2-fluorobenzene might also exhibit anticancer effects.

- Pharmacological Applications : The compound's structural features may allow it to act as an intermediate in the synthesis of more complex pharmaceuticals, potentially leading to new therapeutic agents with enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。